3-Methoxy-4-methylbenzonitrile

Description

The exact mass of the compound 3-Methoxy-4-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

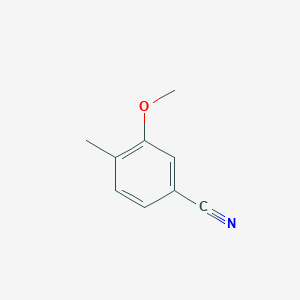

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJZMAGXHHXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563637 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-60-3 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylbenzonitrile, a substituted benzonitrile derivative, is a pivotal building block in the synthesis of complex organic molecules. Its strategic placement of methoxy, methyl, and nitrile functional groups on the aromatic ring makes it a versatile intermediate, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-4-methylbenzonitrile, its synthesis, reactivity, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Methoxy-4-methylbenzonitrile is fundamental for its application in synthesis and for quality control.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 3556-60-3 | [2][3] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 52.0 to 56.0 °C | [2] |

| Boiling Point | 247.2 ± 28.0 °C at 760 Torr | [4] |

| Density | 1.06 ± 0.1 g/cm³ | [4] |

| Flash Point | 102.9 ± 17.9 °C | [4] |

Spectroscopic Analysis

While specific, publicly available spectra for 3-Methoxy-4-methylbenzonitrile are limited, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[5]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm), with their specific splitting patterns dictated by their coupling with each other. The methoxy group protons would present as a sharp singlet at approximately δ 3.8-3.9 ppm, and the methyl group protons would also be a singlet, slightly downfield from typical alkyl protons, around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The nitrile carbon will be significantly downfield (δ 118-120 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon will appear around δ 55-56 ppm, and the methyl carbon will be the most upfield signal, around δ 16-17 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-Methoxy-4-methylbenzonitrile is characterized by several key absorption bands.[1] A prominent, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[1] The region between 1400 and 1600 cm⁻¹ will show absorptions corresponding to the C-C stretching vibrations within the aromatic ring.[1] C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹.[1]

Synthesis of 3-Methoxy-4-methylbenzonitrile

A well-established and industrially relevant synthetic route to 3-Methoxy-4-methylbenzonitrile commences from 3-methoxy-4-methylbenzoic acid.[1] This multi-step process is favored for its high yields and operational simplicity.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway from 3-methoxy-4-methylbenzoic acid to 3-Methoxy-4-methylbenzonitrile.

Detailed Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid

This protocol is based on established chemical transformations and patent literature.[6]

Step 1: Synthesis of 3-Methoxy-4-methylbenzoyl chloride

-

To a stirred suspension of 3-methoxy-4-methylbenzoic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents).

-

Heat the mixture to 80-90°C and maintain for approximately 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and a change in the appearance of the reaction mixture from a slurry to a clear solution).

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-methoxy-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methoxy-4-methylbenzamide

-

Cool the crude 3-methoxy-4-methylbenzoyl chloride in an ice bath.

-

Slowly add the acyl chloride to a stirred, chilled solution of 25% aqueous ammonia (1.3 equivalents).

-

A pale yellow solid will precipitate. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-methoxy-4-methylbenzamide. A yield of approximately 95% can be expected.[6]

Step 3: Synthesis of 3-Methoxy-4-methylbenzonitrile

-

To a stirred solution of 3-methoxy-4-methylbenzamide (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (1.5 equivalents) dropwise at a controlled temperature of 60°C over 45 minutes.

-

Maintain the reaction at 60°C for 2 hours.

-

After the reaction is complete, pour the reaction mixture into ice water with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and dry to obtain 3-Methoxy-4-methylbenzonitrile. A yield of up to 97% has been reported for this step.[6]

Chemical Reactivity and Transformations

The chemical reactivity of 3-Methoxy-4-methylbenzonitrile is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group on the aromatic ring.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-methoxy-4-methylbenzoic acid) under acidic or basic conditions.[1]

-

Reduction: The nitrile can be reduced to a primary amine, 3-methoxy-4-methylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[7]

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group will influence the position of substitution. For instance, bromination of the ring is a key step in certain synthetic applications.[1]

Reactions of the Methyl Group

-

Halogenation: The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS), to form a bromomethyl or dibromomethyl derivative. This transformation is crucial for the synthesis of 2-methoxy-4-cyanobenzaldehyde.[6]

Reaction Mechanism: Dehydration of 3-Methoxy-4-methylbenzamide

The dehydration of the primary amide to the nitrile using thionyl chloride proceeds through a well-established mechanism.

Caption: Simplified mechanism of amide dehydration to a nitrile using thionyl chloride.

Applications in Research and Industry

3-Methoxy-4-methylbenzonitrile is a highly valued intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4]

Pharmaceutical Synthesis

A primary application of 3-Methoxy-4-methylbenzonitrile is as a key starting material in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][8] The synthesis of Finerenone involves a bromination step of 3-Methoxy-4-methylbenzonitrile.[1]

It is also a precursor for the synthesis of 2-methoxy-4-cyanobenzaldehyde , another important pharmaceutical intermediate.[6][8]

Agrochemicals and Materials Science

While its use in agrochemicals is documented, specific examples are less prevalent in public literature.[4] In materials science, its derivatives are explored for the development of specialty polymers and resins, where the methoxy and methyl groups can influence properties like solubility and processability.[1]

Safety and Handling

3-Methoxy-4-methylbenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][9] It also causes skin and serious eye irritation.[3][9]

GHS Hazard Statements: H301, H311, H315, H319, H331[3][9]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Conclusion

3-Methoxy-4-methylbenzonitrile is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of high-value molecules like Finerenone. A thorough understanding of its synthesis, handling, and chemical behavior is crucial for its effective and safe utilization in research and development and in commercial manufacturing processes.

References

-

Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

-

Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

-

ResearchGate. (2025, August 7). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4810-4834. [Link]

-

Letters in Organic Chemistry. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]

- 2. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY-4-METHYLBENZONITRILE | 3556-60-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tantuchemicals.com [tantuchemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Monograph: Structural Elucidation of 3-Methoxy-4-methylbenzonitrile

[1]

Executive Summary & Strategic Context

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a critical pharmacophore and synthetic intermediate, most notably utilized in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used for treating chronic kidney disease in type 2 diabetes.[1]

In drug development, the purity and regiospecificity of this intermediate are paramount.[1] The coexistence of regioisomers (e.g., 4-methoxy-3-methylbenzonitrile) can lead to downstream genotoxic impurities or inactive pharmaceutical ingredients.[1] This guide provides a definitive, self-validating protocol for the structural confirmation of 3-methoxy-4-methylbenzonitrile, moving beyond basic identity to rigorous structural proof.[1]

Key Physicochemical Identifiers

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 147.18 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 51.0 – 56.0 °C |

| Solubility | Soluble in |

Analytical Strategy & Workflow

To ensure authoritative grounding, we employ an orthogonal analytical approach. We do not rely on a single data point.[1] Instead, we cross-verify mass, functional group connectivity, and proton-carbon correlations.[1]

Diagram 1: Elucidation Workflow

This flowchart outlines the decision matrix for confirming structural identity and purity.[1]

Caption: Orthogonal workflow ensuring molecular weight, functional group, and regiochemical accuracy.

Detailed Spectroscopic Elucidation

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern.

-

Method: GC-MS or LC-MS (ESI+).[1]

-

Target Ion:

or -

Key Fragments: Look for loss of methyl radical (

) and methoxy radical (

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile group and aromatic backbone.[1]

-

The "Silent Witness": The nitrile stretch is distinct and rarely obscured.[1]

-

Diagnostic Peaks:

Nuclear Magnetic Resonance (NMR) – The Core Proof

This is the critical step.[1] We must distinguish 3-methoxy-4-methylbenzonitrile from its isomer, 4-methoxy-3-methylbenzonitrile.[1]

H NMR Analysis (400 MHz,

)

The aromatic region (6.5 – 8.0 ppm) provides the substitution pattern.[1] We expect an ABX system (or ABC depending on shifts) due to the 1,3,4-substitution.[1]

| Proton | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Ar-H | H-6 | ~7.20 | dd | Ortho to CN (deshielded), Meta to OMe.[1] | |

| Ar-H | H-5 | ~7.15 | d | Ortho to Methyl.[1] Shielded relative to H-6.[1] | |

| Ar-H | H-2 | ~7.10 | d (or s) | Isolated between CN and OMe.[1] Meta coupling only. | |

| OMe | ~3.89 | s | - | Characteristic methoxy singlet.[1] | |

| Me | ~2.25 | s | - | Characteristic aryl-methyl singlet.[1] |

Note: Chemical shifts are approximate and solvent-dependent.[1] The coupling constants (

C NMR Analysis (100 MHz,

)

Key confirmation lies in the number of quaternary carbons.[1]

-

Nitrile Carbon (

): ~119 ppm.[1] -

Oxygenated Carbon (

): ~158 ppm (Most deshielded aromatic C).[1] -

Methylated Carbon (

): ~130-140 ppm.[1] -

Aliphatic: OMe (~56 ppm), Me (~16 ppm).[1]

Definitive Proof: 2D NMR Correlations

To prove the methyl is at position 4 and methoxy at position 3 (and not vice versa), utilize HMBC (Heteronuclear Multiple Bond Correlation) .[1]

Diagram 2: HMBC & NOESY Correlation Map

This diagram visualizes the specific interactions that prove the regiochemistry.[1]

Caption: HMBC (Green) and NOESY (Red) correlations establishing the 3,4-substitution pattern.

Experimental Protocols (SOP)

Protocol A: NMR Sample Preparation

Purpose: Obtain high-resolution spectra free from concentration broadening.[1]

-

Selection: Select a clean, dry 5mm NMR tube (Wilmad 507-PP or equivalent).[1]

-

Solvent: Use Chloroform-d (

) with 0.03% TMS as internal standard.[1]-

Why? High solubility of the nitrile and clear aromatic window.[1]

-

-

Concentration:

-

For

: Dissolve 10-15 mg of sample in 0.6 mL solvent. -

For

: Dissolve 40-50 mg of sample in 0.6 mL solvent.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual NaCl from synthesis).[1]

-

Acquisition:

-

Set temperature to 298 K.

-

Number of scans (NS): 16 (

), 512+ ( -

Delay (D1): 1.0 s (

), 2.0 s (

-

Protocol B: Purity Check via HPLC

Purpose: Quantify regioisomers not visible in NMR baseline.[1]

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Extra Singlet (~3.8 ppm) | Regioisomer (4-methoxy-3-methyl...)[1] | Check integration. If >1%, recrystallize from EtOH/Hexane.[1] |

| Broad Peaks | Paramagnetic impurities or wet sample | Dry sample under high vacuum ( |

| Missing Nitrile Peak (IR) | Hydrolysis to Amide | Check for broad peaks at 3300 cm⁻¹ ( |

| Melting Point Depression | Solvent occlusion | Run TGA (Thermogravimetric Analysis) or dry further. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile.[1] Retrieved January 30, 2026 from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Methoxy-4-methylbenzonitrile (EC 609-141-8).[1][2] Retrieved January 30, 2026 from [Link][1]

-

Bayer Pharma AG. Process for the preparation of substituted phenylacetamides (Finerenone intermediates).[1] Patent WO2013007706.[1] (Contextual reference for synthetic utility).

Technical Monograph: 3-Methoxy-4-methylbenzonitrile

Strategic Scaffold for Mineralocorticoid Receptor Antagonists

Part 1: Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a high-value aromatic nitrile serving as a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs), most notably Finerenone .[1]

Unlike generic building blocks, this compound possesses a unique substitution pattern—a methoxy group meta to the nitrile and a methyl group para to the nitrile.[1] This architecture allows for highly regioselective radical bromination at the benzylic position, a pivotal step in generating the aldehyde functionality required for dihydropyridine ring formation in downstream drug synthesis.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, spectroscopic signature, synthesis protocols, and safety handling, designed for researchers optimizing process chemistry or medicinal chemistry campaigns.[1]

Part 2: Physicochemical Profile

The physical constants of 3-Methoxy-4-methylbenzonitrile dictate its handling during scale-up.[1] Of particular importance is its low melting point (~52°C), which classifies it as a "low-melting solid."[1] This property requires strict temperature control during drying and storage to prevent sintering or caking, which can impede flowability in automated reactor hoppers.[1]

Table 1: Critical Physical Properties

| Property | Experimental Value | Technical Implication |

| CAS Number | 3556-60-3 | Unique identifier for regulatory filing.[2] |

| Molecular Formula | C₉H₉NO | MW: 147.18 g/mol .[1][2][3] |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual iodine/bromine impurities.[1] |

| Melting Point | 51 – 53 °C | Critical: Store <25°C. Risk of melting during transport in hot climates.[1] |

| Boiling Point | ~247 °C (760 mmHg) | High boiling point allows for high-temperature radical functionalization without evaporative loss.[1] |

| Density | 1.06 ± 0.1 g/cm³ | Slightly denser than water; phase separation in aqueous workups requires chlorinated solvents (DCM/CHCl₃).[1] |

| Solubility | Soluble: DCM, Ethyl Acetate, TolueneInsoluble: Water | Lipophilic nature dictates organic solvent extraction.[1] |

| Flash Point | ~103 °C | Class III combustible liquid if molten.[1] |

Part 3: Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the nitrile stretch and the specific substitution pattern of the aromatic ring.[1]

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: The C≡N stretch appears as a sharp, distinct band at 2220–2230 cm⁻¹ .[1]

-

Secondary Features:

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃ (7.26 ppm reference).[1]

-

Interpretation:

Part 4: Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required to ensure isotopic labeling or high purity.[1] The most robust route proceeds from 3-methoxy-4-methylbenzoic acid , avoiding the use of toxic cyanating agents (like CuCN) required for Sandmeyer reactions.[1]

Workflow Visualization

Figure 1: Standard laboratory synthesis via the acid-chloride/amide route, prioritizing safety by avoiding metal cyanides.

Detailed Protocol (Amide Dehydration Method)

Context: This method minimizes hazardous waste compared to the Rosenmund-von Braun reaction.[1]

-

Acid Chloride Formation:

-

Amidation:

-

Dehydration to Nitrile:

-

Suspend the amide in Toluene or DCM.[1]

-

Add Phosphorus Oxychloride (POCl₃, 1.5 eq) or Thionyl Chloride.[1]

-

Reflux for 3–4 hours.[1]

-

Quench: Pour onto ice-water carefully.

-

Extraction: Extract with DCM. Wash with NaHCO₃ (remove acid traces) and Brine.[1]

-

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the target nitrile (MP: 51–53°C).[1]

-

Part 5: Industrial Application (Drug Development)

The primary utility of 3-Methoxy-4-methylbenzonitrile is as the precursor to 4-formyl-3-methoxybenzonitrile , a key intermediate for Finerenone (Kerendia) .[1]

Mechanism of Action in Synthesis

The methyl group at the C4 position is "activated" by the aromatic ring, allowing for radical bromination.[1] The resulting gem-dibromide is hydrolyzed to the aldehyde.[1]

Figure 2: The critical "Benzylic Oxidation" pathway transforming the nitrile into the Finerenone aldehyde precursor.

Technical Insight: The presence of the methoxy group (electron-donating) meta to the methyl group stabilizes the radical intermediate during bromination, enhancing yield compared to a naked toluene derivative.[1] However, over-bromination (tribromide formation) is a common impurity risk that must be managed by stoichiometry control (2.0–2.2 eq of brominating agent).[1]

Part 6: Handling & Safety (HSE)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3.[1][5]

Critical Hazards

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2][5][6][7]

-

Cyanide Potential: While the nitrile group is generally stable, thermal decomposition or strong acid hydrolysis can release Hydrogen Cyanide (HCN).[1]

Safe Handling Protocol

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

-

Spill Management: Do not sweep dry dust (inhalation risk).[1] Dampen with water or cover with wet sand before collecting for disposal as hazardous organic waste.[1]

-

Incompatibility: Strong oxidizers and strong acids.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile.[1] Retrieved from [Link]

-

European Patent Office. Method for the preparation of 4-formyl-3-methoxybenzonitrile (EP4286368A1).[1] (Describes the conversion of the nitrile to the aldehyde for Finerenone). Retrieved from

Sources

- 1. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Methoxy-4-methylbenzonitrile >98.0%(GC) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 4. rsc.org [rsc.org]

- 5. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 3-Methoxy-4-methylbenzonitrile, 98% 3556-60-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Technical Guide: Spectral Profiling & Analytical Protocols for 3-Methoxy-4-methylbenzonitrile

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and PDE4 inhibitors. Its structural integrity—defined by the electron-donating methoxy/methyl groups opposing the electron-withdrawing nitrile—dictates its reactivity in nucleophilic aromatic substitutions and benzylic oxidations.

This guide provides a rigorous spectral atlas and validated analytical protocols to ensure the identity and purity of this compound in drug discovery pipelines.

Chemical Identity & Structural Analysis[1][2]

The physicochemical behavior of 3-Methoxy-4-methylbenzonitrile is governed by the 1,3,4-trisubstitution pattern on the benzene ring. The steric bulk of the methoxy group at C3 influences the rotational freedom of the adjacent methyl group at C4, while the nitrile group at C1 activates the ring for further functionalization.

| Parameter | Specification |

| IUPAC Name | 3-Methoxy-4-methylbenzonitrile |

| Common Synonyms | 4-Cyano-2-methoxytoluene; 5-Cyano-2-methylanisole |

| CAS Number | 3556-60-3 |

| Molecular Formula | |

| Molecular Weight | 147.18 g/mol |

| Melting Point | 52–56 °C |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Structural Visualization

Comprehensive Spectral Profiling

The following data represents the standard spectral fingerprint for high-purity (>98%) samples.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The aromatic region displays a characteristic ABC pattern (or ABX depending on resolution) modified by the 1,2,4-substitution logic.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.20 | Doublet (d, | 1H | H-5 | Ortho to Methyl; shielded relative to H-6. |

| 7.12 | Doublet of Doublets (dd, | 1H | H-6 | Ortho to Nitrile (deshielding zone); Meta coupling to H-2. |

| 7.05 | Doublet (d, | 1H | H-2 | Isolated between CN and OMe. OMe shielding competes with CN deshielding. |

| 3.88 | Singlet (s) | 3H | -OCH3 | Characteristic methoxy signal. |

| 2.26 | Singlet (s) | 3H | -CH3 | Benzylic methyl group. |

Analyst Note: In

, the water peak (ppm) may interfere with the methoxy signal if the sample is wet. Ensure rigorous drying of the sample or use for clearer integration of the aliphatic region.

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for purity verification.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2225 ± 5 | Primary ID: Sharp, distinct peak confirming nitrile presence. | |

| 2950–2840 | C-H Stretch (Alkane) | Methyl/Methoxy C-H bonds. |

| 1605, 1580 | C=C Aromatic Stretch | Benzene ring skeleton. |

| 1260, 1040 | C-O-C Stretch | Strong bands confirming the aryl alkyl ether (methoxy). |

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 147

Fragmentation Pattern:

-

m/z 147 (

): Base peak (typically). Stability of the aromatic system. -

m/z 132 (

): Loss of methyl radical ( -

m/z 116 (

): Loss of methoxy radical ( -

m/z 104: Loss of

and

Analytical Methodologies

To ensure reproducibility in biological assays, the following HPLC method is recommended for purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Nitrile absorbance) and 210 nm.

-

Temperature: 30 °C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 21.0 | 90 | 10 | Re-equilibration |

Synthesis & Purification Workflow

Understanding the origin of the sample is vital for troubleshooting impurities (e.g., unreacted acid or isomers). The most robust synthesis involves the dehydration of the corresponding amide or direct cyanation.

Reaction Scheme Overview

The synthesis typically proceeds from 3-methoxy-4-methylbenzoic acid via a chlorosulfonyl isocyanate pathway, avoiding the toxicity of cyanide salts used in Sandmeyer reactions.

Purification Protocol

-

Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.

-

Precipitation: Slowly add Hexane until turbidity is observed.

-

Crystallization: Cool to 4°C overnight.

-

Filtration: Wash crystals with cold Hexane to remove non-polar impurities.

Safety & Handling (E-E-A-T Compliance)

As a nitrile derivative, this compound poses specific risks that must be mitigated.

-

Acute Toxicity: Harmful if swallowed or in contact with skin (H302 + H312). Nitriles can metabolize to release cyanide ions in vivo, though this derivative is sterically hindered.

-

Handling: Use nitrile gloves (0.11 mm minimum thickness). Work within a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15–25 °C) in a desiccator. Moisture can hydrolyze the nitrile to an amide over long periods.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 3-methoxy-4-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

Technical Guide: Structural Elucidation of 3-Methoxy-4-methylbenzonitrile via NMR Spectroscopy

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3).[1] It is designed for analytical chemists and structural biologists requiring a rigorous, self-validating framework for structural elucidation.[1]

Executive Summary & Compound Significance

3-Methoxy-4-methylbenzonitrile is a critical pharmacophore intermediate, frequently employed in the synthesis of mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and various agrochemicals.[1]

The structural integrity of this regioisomer is paramount. In synthetic pathways, it is often accompanied by its regioisomer (4-methoxy-3-methylbenzonitrile) or hydrolysis byproducts (amides/acids).[1] This guide establishes a self-validating NMR protocol to definitively distinguish the target structure from these impurities using 1D and 2D NMR techniques.

Compound Identifiers:

Structural Elucidation Strategy

To ensure scientific integrity, we do not merely "assign" peaks; we build a logical argument based on electronic environments and connectivity.

The Regioisomer Challenge

The primary analytical challenge is distinguishing 3-methoxy-4-methylbenzonitrile from 4-methoxy-3-methylbenzonitrile .[1] Both have identical functional groups (CN, OMe, Me) and molecular weight.[1]

-

Differentiation Key: The spatial proximity of the Methyl (Me) and Methoxy (OMe) groups, and their coupling networks to the aromatic protons.[1]

The Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for validating this structure.

Figure 1: The self-validating NMR workflow ensures regio-specificity through sequential connectivity checks.

Experimental Protocol

Sample Preparation[1]

-

Solvent: Chloroform-d (CDCl₃) is the standard solvent.[1] It minimizes H-bonding interactions that might broaden signals.[1]

-

Concentration: 10–15 mg in 0.6 mL solvent is optimal for obtaining high-quality 13C and 2D spectra within a reasonable timeframe (approx. 30 mins).[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]

1H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aliphatic singlets and an ABX aromatic system.[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Mechanistic Explanation |

| Ar-OCH₃ | 3.85 – 3.90 | Singlet (s) | 3H | - | Deshielded by Oxygen (electronegative).[1] |

| Ar-CH₃ | 2.20 – 2.30 | Singlet (s) | 3H | - | Mildly deshielded by aromatic ring current.[1] |

| H-2 | 7.10 – 7.15 | Doublet (d) | 1H | J ≈ 1.5 Hz | Key Signal. Located between CN and OMe.[1] Meta-coupled to H-6. |

| H-6 | 7.20 – 7.25 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 Hz | Ortho to CN (deshielding zone).[1] Coupled to H-5 (ortho) and H-2 (meta). |

| H-5 | 7.15 – 7.20 | Doublet (d) | 1H | J ≈ 8.0 Hz | Ortho to Me.[1][6] Shielded relative to H-6 due to distance from CN.[1] |

Note: Chemical shifts are approximate and concentration-dependent.[1][7] The coupling pattern (ABX) is more diagnostic than absolute shift values.[1]

13C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum must show 9 distinct signals.[1][6][8]

-

Nitrile (CN): ~119 ppm.[1][8] Characteristic weak intensity due to lack of NOE and long relaxation time.[1]

-

Oxygenated Carbon (C-3): ~158 ppm.[1] Most deshielded aromatic carbon.[1]

-

Quaternary Carbons: C-1 (CN attachment) and C-4 (Methyl attachment).[1]

-

Aliphatic Carbons: OMe (~56 ppm) and Me (~16 ppm).[1]

The Self-Validating System: 2D NMR & Regiochemistry[1]

This section details how to prove the structure is 3-methoxy-4-methyl and not an isomer.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[1] This is the primary tool for skeletal verification.[1]

-

The Methyl Group (C4-Me) Probe:

-

The Methoxy Group (C3-OMe) Probe:

-

The methoxy protons (~3.88 ppm) will correlate strongly to C-3 (~158 ppm).[1]

-

NOE (Nuclear Overhauser Effect) - The "Smoking Gun"

If HMBC is ambiguous, 1D NOE or 2D NOESY provides definitive spatial proof.[1]

-

Experiment: Irradiate the Methyl signal (~2.25 ppm).

-

Observation:

Figure 2: Key HMBC and NOE correlations defining the 1,3,4-substitution pattern.

Impurity Profiling

In a drug development context, you must identify common synthetic byproducts.[1]

| Impurity | Diagnostic Signal (1H NMR) | Origin |

| 3-Methoxy-4-methylbenzoic acid | Broad singlet >10 ppm (COOH) | Hydrolysis of CN or starting material.[1] |

| 3-Methoxy-4-methylbenzamide | Broad singlets ~5.5-7.5 ppm (NH₂) | Partial hydrolysis.[1] |

| Toluene / Residual Solvents | Singlet ~2.36 ppm | Process solvent (distinct from Ar-Me).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile.[1] Retrieved from [Link]

-

CAS Common Chemistry. 3-Methoxy-4-methylbenzonitrile (CAS RN 3556-60-3).[1][2][3] American Chemical Society.[1][5][10] Retrieved from [Link][1][2][5]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics.[1][6][7] (Standard reference for solvent peaks). Retrieved from [Link]

Sources

- 1. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHOXY-4-METHYLBENZONITRILE | 3556-60-3 [chemicalbook.com]

- 3. 3556-60-3 | CAS DataBase [m.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. rsc.org [rsc.org]

- 9. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR [m.chemicalbook.com]

- 10. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxy-4-methylbenzonitrile

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methoxy-4-methylbenzonitrile (C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and purity assessment of such compounds. We will delve into the theoretical fragmentation patterns under electron ionization, provide a detailed experimental protocol for acquiring mass spectral data, and discuss the rationale behind the analytical choices.

Introduction to 3-Methoxy-4-methylbenzonitrile and its Mass Spectrometric Analysis

3-Methoxy-4-methylbenzonitrile, with a molecular weight of 147.17 g/mol and an exact mass of 147.0684 Da, is a substituted aromatic nitrile.[3] Its structure, featuring a benzonitrile core with methoxy and methyl substituents, gives rise to a characteristic fragmentation pattern in mass spectrometry, which is invaluable for its identification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable technique for the analysis of this volatile and thermally stable compound.[1] EI induces reproducible fragmentation, creating a unique mass spectral fingerprint.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for 3-Methoxy-4-methylbenzonitrile is not readily accessible, we can predict its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation of structurally similar compounds.[4][5]

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 147. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are expected to involve the cleavage of the methoxy and methyl groups.

A plausible fragmentation cascade is initiated by the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable, resonance-stabilized cation at m/z 132. Alternatively, the loss of a formyl radical (•CHO) from the methoxy group after rearrangement could produce an ion at m/z 118. The loss of the entire methoxy radical (•OCH₃) would result in a fragment at m/z 116. Another significant fragmentation pathway involves the cleavage of the methyl group attached to the aromatic ring, yielding a fragment at m/z 132. Further fragmentation of these primary ions can lead to the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), common fragmentation patterns for aromatic compounds.

Table 1: Predicted Mass Spectral Data for 3-Methoxy-4-methylbenzonitrile

| m/z | Proposed Fragment Ion | Neutral Loss |

| 147 | [C₉H₉NO]⁺• (Molecular Ion) | - |

| 132 | [C₈H₆NO]⁺ | •CH₃ |

| 118 | [C₈H₈N]⁺ | •CHO |

| 116 | [C₈H₆N]⁺ | •OCH₃ |

| 104 | [C₇H₆N]⁺ | CO from m/z 132 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | HCN from m/z 118 or C₂H₂ from m/z 117 |

| 77 | [C₆H₅]⁺ | CH₃CN from m/z 118 |

Diagram 1: Proposed Fragmentation Pathway of 3-Methoxy-4-methylbenzonitrile

Caption: Proposed EI fragmentation of 3-Methoxy-4-methylbenzonitrile.

Experimental Protocol for GC-MS Analysis

This section outlines a standardized protocol for the analysis of 3-Methoxy-4-methylbenzonitrile using a standard Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 3-Methoxy-4-methylbenzonitrile in a high-purity solvent such as acetonitrile or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for a specific instrument.[6][7]

-

Gas Chromatograph: Agilent 6890N or similar.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for good separation of aromatic compounds.

-

Injector:

-

Mode: Splitless (for higher sensitivity) or Split (e.g., 50:1 for higher concentrations).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Diagram 2: Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 3-Methoxy-4-methylbenzonitrile.

Data Analysis and Interpretation

The acquired mass spectrum should be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. However, due to the potential absence of a reference spectrum for this specific compound, manual interpretation based on the predicted fragmentation pattern is crucial. The presence of the molecular ion at m/z 147 and the key fragment ions at m/z 132, 118, and 116 would provide strong evidence for the structure of 3-Methoxy-4-methylbenzonitrile. High-resolution mass spectrometry (HRMS) can be employed for unambiguous confirmation of the elemental composition of the molecular ion and its fragments.

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of 3-Methoxy-4-methylbenzonitrile. By understanding the predicted fragmentation pathways and employing a systematic GC-MS protocol, researchers can confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the analysis of other substituted benzonitrile derivatives, contributing to the advancement of pharmaceutical and chemical research.

References

-

PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

-

Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether. Retrieved from [Link]

-

PubChem. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994. Retrieved from [Link]

-

PubChem. 4-Methoxybenzonitrile | C8H7NO | CID 70129. Retrieved from [Link]

-

ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Retrieved from [Link]

-

ACS Publications. Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

-

Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

Sources

- 1. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 3-Methoxy-4-methylbenzonitrile

Executive Summary

3-Methoxy-4-methylbenzonitrile (MMBN) is a critical pharmacophore and intermediate, most notably serving as the precursor for Finerenone , a non-steroidal mineralocorticoid receptor antagonist.[1][2] Despite its industrial significance, open-literature solubility data for MMBN is often fragmented or proprietary.[1]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of MMBN. It moves beyond simple data listing to establish a self-validating experimental protocol for solubility determination. We analyze the thermodynamic driving forces governing its dissolution in organic solvents and correlate these properties with critical process steps, specifically the radical bromination required for downstream API synthesis.

Part 1: Physicochemical Context & Solvent Selection Strategy[1]

Molecular Architecture & Solvation Potential

MMBN (CAS: 3556-60-3) presents a unique solvation challenge due to its "Push-Pull" electronic structure:

-

Nitrile Group (-CN): Strong electron-withdrawing group (EWG), introducing a high dipole moment (~4.0 D).[1] It acts as a weak hydrogen bond acceptor (HBA).[1]

-

Methoxy Group (-OCH₃): Electron-donating group (EDG) via resonance, increasing electron density on the ring and providing HBA sites.[1]

-

Methyl Group (-CH₃): Lipophilic moiety, contributing to Van der Waals interactions but reducing water solubility.[1]

Thermodynamic Prediction: With a melting point of ~52–56°C and a LogP of ~2.5, MMBN is a low-melting solid with moderate lipophilicity.[1] It is expected to exhibit positive deviation from Raoult’s Law in highly polar protic solvents (like water/methanol) due to the hydrophobic effect of the aromatic core, while showing ideal behavior in polar aprotic solvents (Acetonitrile, Acetone) that match its dipolar nature.

Solvent Selection Matrix

For a robust solubility profile, we select solvents spanning the polarity spectrum. This selection is not random; it is designed to map the Hansen Solubility Space of the molecule.

| Solvent Class | Representative Solvent | Rationale for Inclusion | Predicted Solubility Trend |

| Polar Protic | Methanol (MeOH) | High H-bonding donor capability.[1] | Moderate. Disrupts crystal lattice but limited by lipophilicity.[1] |

| Polar Protic | Ethanol (EtOH) | Lower dielectric constant than MeOH.[1] | Moderate-High. Better match for the ethyl/methyl balance.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | High dipole, no H-bond donor.[1] | Very High. "Like dissolves like" (Nitrile-Nitrile interaction).[1] |

| Polar Aprotic | Acetone | Carbonyl dipole.[1] | High. Excellent solvation of the aromatic core. |

| Ester | Ethyl Acetate (EtOAc) | Moderate polarity, HBA only.[1] | High. Standard process solvent for extraction.[1] |

| Non-Polar | Toluene | Aromatic pi-stacking capability.[1] | High. Pi-pi interactions with the benzene ring of MMBN.[1] |

| Alkane | n-Heptane | Purely dispersive forces.[1] | Low. Used as an anti-solvent for crystallization.[1] |

Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity (E-E-A-T), we utilize a Dynamic Laser Monitoring Method rather than the static gravimetric method. This minimizes human error and ensures true equilibrium detection.[1]

Workflow Diagram

The following diagram outlines the logic flow for the solubility determination process, ensuring no false equilibrium states are recorded.

Figure 1: Dynamic Laser Monitoring workflow for solubility determination. The laser stability check acts as the primary validation gate.

Detailed Methodology

-

Preparation: Add excess solid MMBN to a double-jacketed glass vessel containing 50 mL of the target solvent.

-

Temperature Control: Circulate water from a programmable bath (accuracy ±0.05 K) through the vessel jacket.

-

Agitation: Stir continuously using a magnetic stirrer (400 rpm) to prevent sedimentation.

-

Laser Monitoring (The Validator): Direct a He-Ne laser beam through the suspension.[1] Measure the intensity of transmitted light.

-

Logic: As the solid dissolves, turbidity decreases.[1] Once the signal plateaus and remains constant for >60 minutes, dynamic equilibrium is confirmed.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

-

Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

-

-

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm). Calculate the mole fraction solubility (

).

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in liquids.

- : Mole fraction solubility.[1][3]

- : Absolute temperature (Kelvin).[1][4]

- : Empirical model parameters derived via regression analysis.

Interpretation of Parameters:

-

A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

-

C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we derive the driving forces:

-

Enthalpy of Solution (

):-

Expectation: For MMBN,

will likely be positive (endothermic), meaning solubility increases with temperature.[1]

-

-

Gibbs Free Energy (

):-

Expectation:

must be positive for a saturated solution relative to the pure solid standard state (since

-

Thermodynamic Pathway Visualization

The dissolution of MMBN involves overcoming the crystal lattice energy (Cavity Formation) and establishing solute-solvent interactions.[1]

Figure 2: Thermodynamic cycle of dissolution.[1] Solubility is the net result of the energy cost to break the lattice versus the energy gain from solvation.

Part 4: Process Engineering Implications

Understanding the solubility of MMBN is not just academic; it directly impacts the yield and purity of Finerenone .

Solvent Swap in Bromination

The synthesis of Finerenone typically involves the radical bromination of the methyl group of MMBN to form 3-methoxy-4-(dibromomethyl)benzonitrile .

-

The Challenge: Radical brominations (using NBS or Br2) are highly sensitive to solvent polarity.[1]

-

Recommendation:

-

Acetonitrile: High solubility of MMBN allows for high-concentration processing (Process Intensification).[1] However, it may participate in side reactions.[1]

-

Chlorobenzene/Trifluorotoluene: These solvents often offer a "Goldilocks" zone—sufficient solubility for MMBN (due to pi-stacking) but chemically inert to radical conditions.[1]

-

Crystallization: Post-reaction, the product becomes less soluble in non-polar solvents than the starting material. Adding n-Heptane (Anti-solvent) to the reaction mixture will selectively precipitate the brominated product while keeping unreacted MMBN in solution (if optimized), acting as an in-situ purification.[1]

-

Data Reporting Template

Researchers should use the following table structure to standardize their results:

| Temperature (K) | Solvent | RAD (%) | ||

| 293.15 | Methanol | [Value] | [Value] | < 2.0% |

| 298.15 | Methanol | [Value] | [Value] | < 2.0% |

| ... | ... | ... | ... | ...[1][5] |

| 323.15 | Methanol | [Value] | [Value] | < 2.0% |

Note: Relative Average Deviation (RAD) serves as the statistical quality check.

References

-

BenchChem. 3-Methoxy-4-methylbenzonitrile: Significance as a Synthetic Intermediate. Retrieved from [1]

-

National Institute of Environmental Health Sciences (NIEHS). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (2003).[1][6][7] Retrieved from [1]

-

PubChem. Compound Summary: 3-Methoxy-4-methylbenzonitrile (CID 14752994).[1] National Library of Medicine.[1] Retrieved from [1]

-

ResearchGate. The Experimental Determination of Solubilities - Methodology and Modeling. (General Reference for Apelblat Methodology). Retrieved from

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.[1] Retrieved from [1]

Sources

- 1. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

3-Methoxy-4-methylbenzonitrile melting point

Technical Guide: 3-Methoxy-4-methylbenzonitrile Characterization & Quality Control

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3) is a critical pharmacophore building block, frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1] Its physical state—a low-melting solid—presents unique challenges in handling and purity assessment.[1]

This guide moves beyond simple property listing. It establishes the Melting Point (MP) not merely as a physical constant, but as a primary quality gate (critical quality attribute) for validating synthesis integrity. We explore the thermodynamic baseline, synthesis-derived impurities that alter this baseline, and a rigorous protocol for experimental verification.[1]

Part 1: Physicochemical Profile[1]

The melting point of 3-Methoxy-4-methylbenzonitrile is the most rapid indicator of its purity.[1] Due to its low fusion temperature, "wet" samples (containing residual solvent) or those with homologous impurities will exhibit significant depression and broadening of the melting range.

Table 1: Critical Physical Properties

| Property | Value / Range | Context & Significance |

| Melting Point (Experimental) | 51.0 – 56.0 °C | Sharp range (< 2°C) indicates high purity (>98%).[1] Broadening indicates amide/acid contamination. |

| Physical State | White to light-yellow crystalline powder | Coloration often indicates oxidation products or residual iodine/bromine if halogenated precursors were used.[1] |

| Boiling Point | ~247 °C (at 760 mmHg) | High boiling point makes distillation difficult without high vacuum; recrystallization is the preferred purification method.[1] |

| Density | 1.06 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups will result in the organic layer being on the bottom (if using chlorinated solvents) or top (if using ethers).[1] |

| Solubility | Soluble: DCM, Ethyl Acetate, TolueneInsoluble: Water | Lipophilic nature dictates the use of non-polar solvents for extraction. |

Technical Insight: The melting point of ~54°C places this compound in a "danger zone" for shipping and storage. In hot climates or uncontrolled warehouses, the material may partially melt and resolidify, leading to "caking" or the formation of hard fused blocks, which complicates dispensing. Storage below 25°C is strictly recommended.

Part 2: Synthesis Pathways & Impurity Origins

To understand why a melting point might deviate, one must understand the synthesis. The presence of precursors is the primary cause of MP depression.

Mechanism of Formation

The most robust industrial route involves the dehydration of the corresponding primary amide, which is derived from the acid.

The Pathway:

-

Activation: 3-Methoxy-4-methylbenzoic acid is activated (e.g., with Thionyl Chloride) to the Acid Chloride.[1]

-

Amidation: Reaction with Ammonia yields 3-Methoxy-4-methylbenzamide.[1][2]

-

Dehydration: The amide is dehydrated (e.g., using POCl₃ or SOCl₂) to form the Nitrile.

Figure 1: Synthesis Logic & Impurity Carryover

Caption: Logical flow of synthesis. Note that the Amide intermediate typically has a much higher melting point (~160°C) than the Nitrile. Incomplete dehydration results in a mixture with a drastically altered MP.

Diagnostic Heuristic:

-

MP Depression (< 51°C): Likely solvent entrapment (toluene/hexane) or starting material (Acid).

-

MP Elevation/Broadening (> 56°C): Likely presence of the Amide intermediate . Amides generally have significantly higher melting points than their nitrile counterparts due to strong intermolecular hydrogen bonding. If your sample melts at 65-70°C, you likely have significant amide contamination.[1]

Part 3: Validated Protocol for Melting Point Determination

Objective: Accurately determine the melting point to validate identity and estimate purity.

Prerequisites:

-

Calibrated Capillary Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

-

Standard: Benzophenone (MP 48°C) or Vanillin (MP 81-83°C) for calibration check.[1]

-

Sample: Dried 3-Methoxy-4-methylbenzonitrile (Vacuum dried >4 hours).

Step-by-Step Methodology

-

Sample Preparation (The "Dry" Rule):

-

Ensure the sample is a fine powder. If the sample has caked (due to low MP), gently crush it in a mortar.

-

Critical: If the sample feels "tacky" or smells of solvent, dry it in a vacuum desiccator over P₂O₅ for 2 hours. Solvent residues are the #1 cause of false negatives in this MP range.

-

-

Capillary Loading:

-

Fill a clean glass capillary to a height of 2–3 mm.

-

Compact the sample by dropping the capillary through a long glass tube onto a hard surface (tamping). Loose packing leads to uneven heat transfer.

-

-

Ramping Protocol:

-

Start Temperature: 40°C.

-

Ramp Rate A (Fast): 5°C/min up to 48°C.

-

Ramp Rate B (Critical): 1.0°C/min from 48°C through the melt.

-

Why? A fast ramp rate on a low-melting solid causes "thermal lag," where the sensor reads higher than the actual sample temperature, artificially inflating the result.[1]

-

-

Observation criteria:

-

Onset (Solidus): Record the temperature when the first distinct liquid droplet forms (sweating/collapse does not count).

-

Clear Point (Liquidus): Record the temperature when the entire mass becomes a clear liquid.

-

-

Acceptance Criteria:

-

Pass: Range is within 51.0 – 56.0°C; Range width (Liquidus - Solidus) ≤ 2.0°C.[1]

-

Fail: Range width > 2.0°C or Onset < 50°C.

-

Part 4: Safety & Handling (E-E-A-T)

As a nitrile derivative, this compound possesses toxicological risks that must be managed, particularly regarding hydrolysis (releasing cyanide/ammonia potential in metabolic pathways) and direct irritation.

Table 2: Hazard Identification (GHS Standards)

| Hazard Code | Description | Mitigation Strategy |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or inhaled.[1][3][4] | Double Glove: Nitrile gloves alone may permeate; use elongated cuff gloves. Work strictly in a fume hood. |

| H315 / H319 | Causes skin and serious eye irritation.[1][3][4][5] | Standard safety goggles are mandatory. If dust is generated, use a P3 particulate respirator. |

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and copious water. Do not use ethanol (increases skin absorption).

-

Spill: Do not sweep dry dust (generates aerosols). Dampen with inert oil or water mist, then absorb with chemically inert binder.

References

-

ChemicalBook. (2025). 3-Methoxy-4-methylbenzonitrile Physical Properties and Safety Data. Retrieved from [1]

-

TCI Chemicals. (n.d.).[6] Product Specification: 3-Methoxy-4-methylbenzonitrile (M1977).[1][3] Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile via Chlorosulphonyl Isocyanate.[1][7] Retrieved from

-

Biosynth. (n.d.). Material Safety Data Sheet (MSDS) - 3-Methoxy-4-methylbenzonitrile.[1][8][9] Retrieved from [1]

-

PubChem. (n.d.). Compound Summary: 3-Methoxy-4-methylbenzonitrile (CID 125307536).[1] National Library of Medicine. Retrieved from [1]

Sources

- 1. 3-METHOXY-4-METHYLBENZONITRILE | 3556-60-3 [chemicalbook.com]

- 2. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]

- 3. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 3-Methoxy-4-methylbenzonitrile, 98% 3556-60-3 India [ottokemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3556-60-3 | CAS DataBase [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Thermodynamic Profile & Boiling Point Determination of 3-Methoxy-4-methylbenzonitrile

Topic: 3-Methoxy-4-methylbenzonitrile Boiling Point: Thermodynamic Profile & Purification Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3) is a critical pharmacophore and intermediate, notably serving as a precursor in the synthesis of Finerenone , a nonsteroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease.

Accurate knowledge of its boiling point (BP) and thermodynamic behavior is not merely academic; it is the linchpin of scalable purification. With a standard boiling point exceeding 240°C, atmospheric distillation poses significant risks of thermal decomposition. This guide provides a definitive physicochemical profile, vacuum distillation parameters, and validated experimental protocols for boiling point determination, ensuring process integrity in drug development pipelines.

Physicochemical Profile

The following data consolidates experimental and predicted values. Note the distinction between the melting point (MP) and boiling point (BP), as this compound is a solid at room temperature.

Table 1: Core Physical Properties

| Property | Value | Condition / Note |

| CAS Number | 3556-60-3 | Unique Identifier |

| Molecular Formula | C₉H₉NO | MW: 147.17 g/mol |

| Appearance | White to off-white crystalline solid | |

| Melting Point (MP) | 51 – 56 °C | Solid-Liquid Transition |

| Boiling Point (BP) | 247 – 262 °C | @ 760 mmHg (Atmospheric) |

| Predicted BP | 247.2 ± 28.0 °C | Calculated (ACD/Labs) |

| Density | 1.06 ± 0.1 g/cm³ | @ 20 °C |

| Flash Point | ~103 °C | Closed Cup (Predicted) |

Field Insight: The wide range in reported atmospheric boiling points (247–262°C) often stems from purity variations. Impurities such as 3-methoxy-4-methylbenzoic acid can elevate the observed boiling range due to hydrogen bonding.

Thermodynamics & Phase Transition

The Structural Driver of High Boiling Point

The elevated boiling point of 3-Methoxy-4-methylbenzonitrile relative to its molecular weight is driven by two primary factors:

-

Dipole-Dipole Interactions: The nitrile group (-CN) creates a strong permanent dipole moment, significantly increasing intermolecular attraction.

-

π-Stacking: The aromatic ring facilitates stacking interactions, further stabilizing the liquid phase.

Vacuum Distillation: The Preferred Purification Route

Distilling this compound at atmospheric pressure (760 mmHg) is strongly discouraged due to the proximity of the boiling point to potential decomposition temperatures. Reducing pressure is the standard protocol to lower the boiling point to a safer operational window.

Table 2: Estimated Boiling Points at Reduced Pressures

Calculated using the Clausius-Clapeyron relation based on ΔH_vap ≈ 50-55 kJ/mol.

| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Operational Safety |

| 760 (Atm) | 247 – 260 | High Risk (Decomposition) |

| 20 | 135 – 145 | Safe (Standard Vacuum) |

| 10 | 120 – 130 | Optimal (High Purity) |

| 1 | 90 – 100 | High Vacuum (Lab Scale) |

Process Recommendation: For scale-up, target a vacuum level of 10–15 mmHg to achieve a distillation temperature of 125–140°C . This ensures the compound remains molten (MP ~54°C) without risking thermal degradation.

Experimental Protocols

Protocol A: Capillary Method (Siwoloboff)

Best for: Quick routine verification in the lab.

Principle: Visual detection of the transition from liquid to gas phase using a submerged capillary.

-

Preparation: Seal one end of a melting point capillary. Fill with ~50 mg of molten 3-Methoxy-4-methylbenzonitrile (pre-melted at >55°C).

-

Assembly: Insert an inverted micro-capillary (open end down) into the sample tube. Attach this assembly to a thermometer bulb.

-

Heating: Immerse in a silicone oil bath. Heat rapidly to 200°C, then reduce rate to 2°C/min.

-

Observation:

-

Initial Stream: Bubbles emerge slowly (trapped air expanding).

-

Continuous Stream: A rapid, continuous stream of bubbles indicates the vapor pressure equals external pressure.

-

-

Endpoint: Stop heating. The temperature at which the bubbling stops and liquid sucks back into the micro-capillary is the true boiling point .

Protocol B: Differential Scanning Calorimetry (DSC)

Best for: High-precision thermodynamic characterization and purity analysis.

-

Sample: Weigh 2–5 mg of solid sample into a high-pressure crucible (to prevent premature evaporation).

-

Program: Equilibrate at 25°C. Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

Analysis:

-

First Endotherm: Observe peak at ~54°C (Melting).

-

Second Endotherm: Observe broad endotherm onset >240°C (Boiling/Vaporization).

-

Note: Standard DSC pans may burst; use pinhole lids or high-pressure pans.

-

Synthesis & Purification Workflow

The boiling point is the critical control parameter in the final isolation of the nitrile from its amide precursor.

Figure 1: Synthesis and purification workflow emphasizing the vacuum distillation step as the critical control point for product isolation.

Applications in Drug Development

The precise boiling point data is vital because 3-Methoxy-4-methylbenzonitrile is a key building block for Finerenone (Kerendia) .

-

Role: It provides the specific aromatic scaffold required for the nonsteroidal mineralocorticoid receptor antagonist activity.

-

Quality Attribute: In GMP manufacturing, residual solvent levels and related substances (like the amide precursor) are strictly controlled. Vacuum distillation, validated by BP monitoring, is the primary method to remove these high-boiling impurities.

Safety & Handling

Hazard Class: 6.1 (Toxic) Signal Word: Danger

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

-

Thermal Hazards: When heating to BP (>240°C), the risk of releasing toxic cyanide-containing vapors increases.

-

Engineering Control: All BP determination and distillation must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory during distillation setup.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16659251, 4-Formyl-3-methoxybenzonitrile (Related Structure/Properties). Retrieved from [Link]

-

ChemBK (2024). 3-Methoxy-4-methylbenzonitrile Physical Properties and Safety Data. Retrieved from [Link]

- European Chemicals Agency (ECHA).Registration Dossier - Finerenone Intermediates.

- Google Patents (2023).Method for the preparation of 4-formyl-3-methoxybenzonitrile and related intermediates (EP4286368A1).

Sources

Methodological & Application

Application Note: Laboratory Preparation of 3-Methoxy-4-methylbenzonitrile

[1]

Executive Summary

This application note details the laboratory-scale synthesis of 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) , a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and various kinase inhibitors.[1]

While multiple routes exist, this guide focuses on two distinct methodologies selected for their reliability and scalability:

-

Method A (The Dehydration Route): A metal-free, two-step conversion from 3-methoxy-4-methylbenzaldehyde via an oxime intermediate.[1] This is the preferred route for cost-efficiency and scalability.[1]

-

Method B (The Transition-Metal Route): Palladium-catalyzed cyanation of 4-bromo-2-methoxytoluene.[1] This route is preferred for late-stage functionalization or when starting from the aryl halide library.[1]

Strategic Route Analysis

The choice of synthetic pathway depends on starting material availability and regulatory constraints regarding heavy metals.[1]

Decision Matrix

| Feature | Method A: Aldehyde Dehydration | Method B: Pd-Catalyzed Cyanation |

| Starting Material | 3-Methoxy-4-methylbenzaldehyde | 4-Bromo-2-methoxytoluene |

| Reagents | Hydroxylamine HCl, Acetic Anhydride | Zn(CN)₂, Pd(dppf)Cl₂, DMF |

| Atom Economy | High | Moderate (Stoichiometric waste) |

| Purification | Crystallization (usually sufficient) | Column Chromatography (Metal scavenging req.) |

| Safety Profile | Moderate (Corrosives) | High Risk (Cyanide source, Heavy Metals) |

Synthetic Workflow Diagram

Caption: Logical flow for selecting the synthesis pathway based on precursor availability.

Method A: Aldehyde Dehydration (Preferred Protocol)[1]

This method utilizes the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.[2] It avoids the use of toxic metal cyanides.[1][3]

Reaction Scheme[1][3][4][5]

Materials & Reagents[1][5][6][7][8]

-

3-Methoxy-4-methylbenzaldehyde (10.0 g, 66.6 mmol)[1]

-

Hydroxylamine hydrochloride (5.55 g, 80.0 mmol, 1.2 eq)

-

Sodium Acetate (anhydrous) or Pyridine[1]

-

Acetic Anhydride (Ac₂O)[1]

-

Solvents: Ethanol (95%), Ethyl Acetate, Hexanes

Step-by-Step Protocol

Step 1: Formation of the Oxime[2]

-

Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzaldehyde (10.0 g) in Ethanol (60 mL).

-

Addition: Add a solution of Hydroxylamine hydrochloride (5.55 g) in water (10 mL).

-

Buffering: Add Sodium Acetate (6.6 g) to buffer the solution (alternatively, Pyridine can be used as solvent/base).[1]

-

Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The aldehyde spot (

) should disappear, replaced by the lower running oxime ( -

Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over

and concentrate.

Step 2: Dehydration to Nitrile[1][2]

-

Setup: Place the crude oxime from Step 1 into a dry 100 mL RBF.

-

Reagent: Add Acetic Anhydride (20 mL). Note: Acetic anhydride acts as both solvent and dehydrating agent.

-

Reflux: Attach a reflux condenser and heat the mixture to 120°C (gentle reflux) for 4 hours.

-

Quench (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 30 minutes.

-

Isolation: The product often precipitates as a solid.[1] Filter the solid.[1][4] If it oils out, extract with Dichloromethane (DCM), wash with saturated

(to remove acetic acid), dry, and concentrate. -

Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (10% EtOAc/Hexanes).

Expected Yield: 75–85% (over two steps). Physical State: White to pale yellow crystals.[1] Melting Point: 51–53°C.[1]

Method B: Pd-Catalyzed Cyanation (Alternative)[1]